7-[(6-hydroxy-5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one, universally known as Farnesiferol A (CAS: 511-33-1), is a highly specialized bicyclic sesquiterpene coumarin ether derived from Ferula species. In commercial and research procurement, it serves as a critical analytical reference standard for galbanum resinoid profiling and a high-potency bioactive benchmark for multidrug resistance (MDR) models. Unlike crude botanical extracts or generic coumarins, high-purity Farnesiferol A provides reliable processability, demonstrating consistent solubility in DMSO (1 mg/mL) and maintaining structural stability under standard -20°C storage . Its precise stereochemistry and unique decahydronaphthalene moiety make it an indispensable reference material for structure-activity relationship (SAR) mapping, ecotoxicological standardization, and advanced in vitro efflux assays [1].
Substituting Farnesiferol A with crude Ferula extracts, mixed sesquiterpene fractions, or related in-class analogs like Galbanic acid or Farnesiferol B fundamentally compromises assay reproducibility and quantitative accuracy. In multidrug resistance (MDR) models, Farnesiferol A exhibits profound P-glycoprotein (P-gp) inhibition at concentrations as low as 0.5 µg/mL, whereas Galbanic acid requires up to a 50-fold concentration increase (25 µg/mL) to achieve comparable efflux blockade [1]. Furthermore, in cytotoxicity screening against human cancer cell lines, minor structural shifts—such as the transition from the bicyclic sesquiterpene system of Farnesiferol A to the monocyclic system of Farnesiferol B—drastically alter baseline IC50 values across the 50 µg/mL threshold [2]. For rigorous HPLC-MS standardization of commercial resinoids or precise pharmacological benchmarking, procuring the exact, high-purity Farnesiferol A isomer is non-negotiable.
In standardized multidrug resistance models, Farnesiferol A demonstrates exceptional potency as a P-gp inhibitor. At just 0.5 µg/mL, it significantly inhibits P-gp mediated efflux, outperforming the standard synthetic inhibitor verapamil at equivalent 15-minute exposure times. In contrast, the closely related in-class substitute Galbanic acid requires concentrations between 5 and 25 µg/mL to achieve significant inhibition [1].
| Evidence Dimension | P-gp inhibition potency (Rhodamine 123 efflux) |
| Target Compound Data | Farnesiferol A: Significant inhibition at 0.5 µg/mL |
| Comparator Or Baseline | Verapamil (Standard): Less potent at 15 min; Galbanic Acid: Required 5–25 µg/mL |
| Quantified Difference | 10x to 50x higher potency than Galbanic acid |
| Conditions | Rhodamine 123 efflux assay in doxorubicin-resistant breast cancer cells (MCF7/Adr) |
Allows researchers to establish a highly potent, low-concentration natural product baseline in multidrug resistance screening, outperforming standard synthetic inhibitors.
For the quality control of commercial fragrance extracts, Farnesiferol A serves as a primary quantifiable marker. In the non-volatile fraction (NVF) of Ferula galbaniflua, Farnesiferol A is quantified at 10.95 ± 0.02 mg/g, making it one of the most abundant and reliable markers compared to minor constituents like Gummosin (5.50 ± 0.12 mg/g) and Feselol (2.31 ± 0.02 mg/g)[1].
| Evidence Dimension | Non-volatile fraction (NVF) concentration |
| Target Compound Data | Farnesiferol A: 10.95 ± 0.02 mg/g |
| Comparator Or Baseline | Gummosin: 5.50 ± 0.12 mg/g; Feselol: 2.31 ± 0.02 mg/g |
| Quantified Difference | Approx. 2x higher abundance than Gummosin |
| Conditions | HPLC-MS and HPLC-ELSD quantification of Ferula galbaniflua extracts |
Provides an essential, highly abundant quantitative reference standard for the quality control and ecotoxicological assessment of commercial fragrance ingredients.
In comparative viability assays against PC3 and MCF-7 cell lines, the structural differences between Ferula coumarins dictate performance. Farnesiferol B and C demonstrate IC50 values below 50 µg/mL, whereas the specific bicyclic architecture of Farnesiferol A shifts its IC50 above 50 µg/mL[1]. This quantitative divergence prevents the interchangeable use of these isomers in biological screening.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | Farnesiferol A: IC50 > 50 µg/mL |
| Comparator Or Baseline | Farnesiferol B and C: IC50 < 50 µg/mL |
| Quantified Difference | Distinct cytotoxicity threshold crossed based on isomer structure |
| Conditions | alamarBlue viability assay against PC3 and MCF-7 cell lines |
Demonstrates that Farnesiferol A is required for precise SAR mapping, as its specific bicyclic structure yields a distinct cytotoxicity profile compared to its monocyclic analogs.
Farnesiferol A exhibits significant antiviral activity against H1N1, achieving an IC50 of 0.26–0.86 μg/mL. This marks a quantitative improvement over the classic synthetic antiviral standard amantadine, which yields an IC50 of 0.92 μg/mL under identical in vitro conditions [1].
| Evidence Dimension | Viral inhibition (IC50) |
| Target Compound Data | Farnesiferol A: 0.26–0.86 μg/mL |
| Comparator Or Baseline | Amantadine (Standard): 0.92 μg/mL |
| Quantified Difference | Up to 3.5x lower IC50 than amantadine |
| Conditions | In vitro H1N1 viral replication assay |
Validates the procurement of this compound as a superior, sub-microgram positive control for novel antiviral drug discovery panels.
Due to its ability to inhibit P-gp efflux at 0.5 µg/mL—outperforming verapamil—Farnesiferol A is the optimal natural product reference material for evaluating MDR reversal in doxorubicin-resistant cell lines [1].
As a major constituent of the non-volatile fraction (10.95 mg/g), high-purity Farnesiferol A is strictly required as an HPLC-MS external calibration standard for certifying Ferula galbaniflua resinoids in the fragrance and cosmetics industry [2].
Procuring Farnesiferol A alongside Farnesiferol B and C enables precise SAR mapping, allowing researchers to isolate how bicyclic versus monocyclic sesquiterpene moieties influence baseline cytotoxicity and apoptotic pathways [3].
With an IC50 of 0.26–0.86 μg/mL against H1N1, Farnesiferol A serves as a highly potent, non-synthetic positive control in virology panels, providing a rigorous benchmark against classic adamantane-based drugs [4].